4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide
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Overview
Description
4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzenesulfonyl compounds These compounds are characterized by the presence of a benzenesulfonyl group, which consists of a benzene ring attached to a sulfonyl group
Preparation Methods
The synthesis of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide typically involves a substitution reaction. One common method is the reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride in the presence of a base such as dichloromethane . This reaction forms the desired compound through the nucleophilic substitution mechanism, where the amine group of 4-methylbenzylamine attacks the sulfonyl chloride group of p-toluenesulfonyl chloride.
Chemical Reactions Analysis
4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of sulfonamide-based drugs, which have antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of drug discovery.
Mechanism of Action
The mechanism of action of 4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound acts as an inhibitor of certain enzymes, such as dihydropteroate synthase, by binding to the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various biological effects, including antibacterial and anticancer activities.
Comparison with Similar Compounds
4-methyl-N-(4-methylbenzenesulfonyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:
N-benzyl-p-toluene sulfonamide: Known for its potent inhibition of ATPase activity in skeletal myosin II subfragment 1.
p-Toluenesulfonyl chloride: A common sulfonyl chloride used in the synthesis of sulfonamides.
4-methylbenzenesulfonyl chloride: Another sulfonyl chloride with similar reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-3-7-13(8-4-11)15(16)17-20(18,19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPWSHIFIDFWEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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